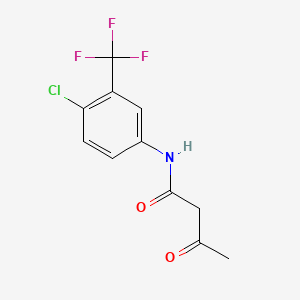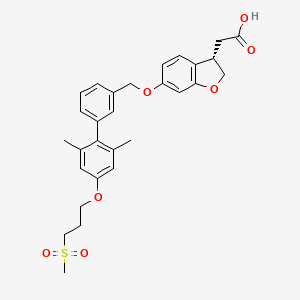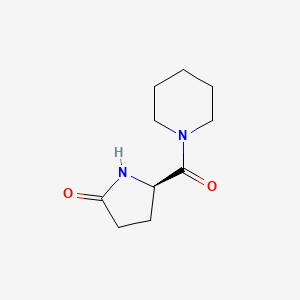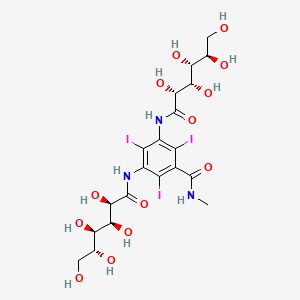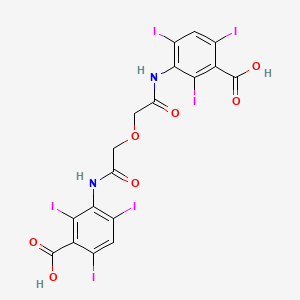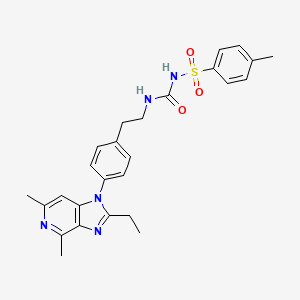
Grapiprant
Descripción general
Descripción
- Se dirige específicamente a la inflamación leve o moderada asociada con la osteoartritis en perros.
- El compuesto ha sido aprobado por el Centro de Medicamentos Veterinarios de la FDA y categorizado como un fármaco antiinflamatorio no esteroideo (AINE) no inhibidor de la ciclooxigenasa .
- Los estudios preclínicos sugieren eficacia en el alivio del dolor y la inflamación tanto aguda como crónica.
- Los efectos de this compound son comparables a los de medicamentos humanos como rofecoxib y piroxicam.
Grapiprant: es un fármaco de molécula pequeña que se utiliza principalmente como analgésico y antiinflamatorio.
Aplicaciones Científicas De Investigación
- Grapiprant encuentra aplicaciones en medicina veterinaria para el control del dolor en perros con osteoartritis .
- Su enfoque dirigido al alivio del dolor lo hace ampliamente aceptado en este campo.
Mecanismo De Acción
- El mecanismo de grapiprant implica el bloqueo de un receptor específico llamado EP4.
- EP4 es un mediador de la inflamación, que causa enrojecimiento, edema y dolor.
- Al unirse y bloquear el receptor EP4, this compound alivia estos signos de inflamación .
Análisis Bioquímico
Biochemical Properties
Grapiprant acts as a highly selective antagonist of the EP4 receptor, one of the four prostaglandin E2 (PGE2) receptor subtypes . This receptor predominantly mediates prostaglandin E2-elicited nociception . The specific effects of the binding of prostaglandin E2 to the EP4 receptor include vasodilation, increased vascular permeability, angiogenesis, and production of pro-inflammatory mediators .
Cellular Effects
This compound has been shown to have anti-inflammatory effects in rat models of acute and chronic inflammation . It works downstream of traditional NSAIDs in the arachidonic acid cascade . By inhibiting just the EP4 receptor, the homeostatic function of PGE2 is better maintained .
Molecular Mechanism
This compound is an EP4 prostaglandin receptor antagonist, and its activity is thought to be completely related to the selective blockade of this receptor . It binds to human and other mammals’ EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions .
Temporal Effects in Laboratory Settings
This compound has been shown to have stability under various environmental conditions . The manuscript presents the development of conditions for the identification and quantitative determination of this compound by thin-layer chromatography with densitometric detection . The results indicated a potential degradation pathway for this compound .
Dosage Effects in Animal Models
In female Labrador retrievers, this compound given as a pure powder in a capsule was approximately 100% orally bioavailable when given to fasted animals, but only 60% bioavailable when given to fed animals . The dose needed to achieve the minimum plasma drug concentration for efficacious analgesia in dogs, based on pharmacokinetic studies in dogs, is 2 mg/kg .
Metabolic Pathways
This compound is primarily excreted via faeces. Approximately 70-80% of the administered dose is excreted within 48-72 h with the majority of the dose excreted unchanged . Faecal excretion accounted for roughly 65% of the dose whereas approximately 20% of the dose was excreted through urine .
Transport and Distribution
As with other NSAIDs, this compound is highly (about 95%) bound to plasma proteins . Its displacement can increase unbound, pharmacologically active drug. Clearance is likely to increase for the unbound drug .
Métodos De Preparación
- Las rutas sintéticas y las condiciones de reacción para grapiprant no están ampliamente documentadas en fuentes disponibles públicamente.
- Los métodos de producción industrial son propietarios, pero se sintetiza a través de procesos químicos específicos.
Análisis De Reacciones Químicas
- Grapiprant se somete a diversas reacciones, incluidas la oxidación, la reducción y la sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones no se divulgan explícitamente.
- Los principales productos formados a partir de estas reacciones no se informan ampliamente.
Comparación Con Compuestos Similares
- La singularidad de grapiprant radica en su objetivo específico de los receptores EP4.
- Compuestos similares incluyen otros AINE utilizados para el alivio del dolor, pero la selectividad de this compound lo diferencia.
Propiedades
IUPAC Name |
1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVLFTCYCLXTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194419 | |
| Record name | CJ 023423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Grapiprant is an EP4 prostaglandin receptor antagonist and thus the activity of this drug is thought to be completely related to the selective blockade of this receptor. It binds to human and other mammals EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions. The binding of grapiprant blocks PGE2 binding and hence its biological effect related to the signaling pain and inflammation cascade. Grapiprant has been accepted very greatly in veterinary as its mechanism of action is a targeted approach to pain management by not having any interaction with the production of prostanoids and thus, by not interacting with other prostaglandin receptor pathways. | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
415903-37-6 | |
| Record name | Grapiprant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415903-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grapiprant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415903376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CJ 023423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GRAPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9F5ZPH7NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>136 ºC (Grapiprant hydrochloride) | |
| Record name | Grapiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
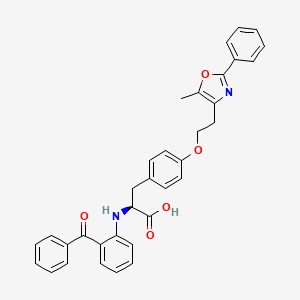

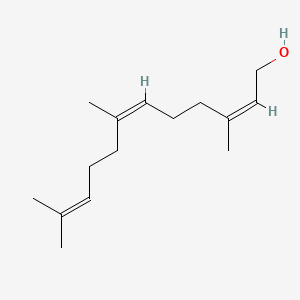
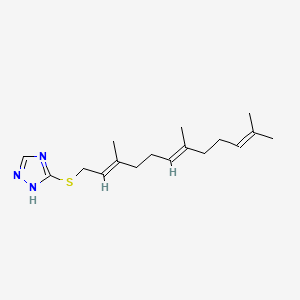
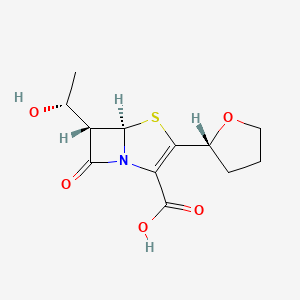

![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)
